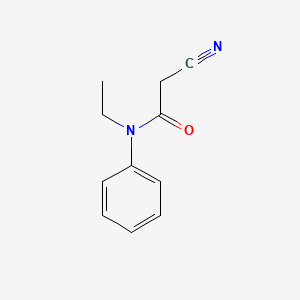

2-cyano-N-ethyl-N-phenylacetamide

Übersicht

Beschreibung

2-cyano-N-ethyl-N-phenylacetamide is an organic compound that belongs to the class of cyanoacetamides These compounds are characterized by the presence of a cyano group (-CN) and an amide group (-CONH-) attached to the same carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-ethyl-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with aniline in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethyl group from ethyl cyanoacetate is replaced by the phenyl group from aniline .

Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. This method is versatile and economical, yielding the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium carbonate

Solvents: Ethanol, dimethylformamide (DMF)

Catalysts: Triethylamine

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as thiophenes and pyrroles, which are of significant interest in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Mechanism of Action:

The compound has shown promising anti-inflammatory effects through various mechanisms. It inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical mediators in inflammatory responses. In studies involving animal models, 2-cyano-N-ethyl-N-phenylacetamide demonstrated significant reductions in paw edema and leukocyte migration, indicating its potential as an anti-inflammatory agent.

Case Study:

A study published in 2020 investigated a derivative of this compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, which was synthesized and evaluated for its anti-inflammatory properties. The results showed that at a dosage of 50 mg/kg, it significantly inhibited the production of pro-inflammatory cytokines and reduced edema comparable to dexamethasone treatment .

Data Table: Anti-Inflammatory Efficacy

| Compound | Dosage (mg/kg) | IL-1β Inhibition | TNF-α Inhibition | Edema Reduction |

|---|---|---|---|---|

| ICMD-01 | 50 | Significant (p < 0.05) | Significant (p < 0.05) | Comparable to Dexamethasone |

| Dexamethasone | 2 | Significant (p < 0.05) | - | Significant |

Antimicrobial Activity

Evaluation of Antimicrobial Properties:

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The compound's structure allows it to interact effectively with microbial enzymes, leading to cell membrane disruption.

Case Study:

A recent study focused on the synthesis and evaluation of N-phenylacetamide derivatives containing thiazole moieties, which included compounds related to this compound. These derivatives showed effective antibacterial activity against Xanthomonas oryzae with an EC50 value lower than that of established antibacterial agents .

Data Table: Antimicrobial Efficacy

| Compound | Target Bacteria | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A1 | Xanthomonas oryzae | 156.7 | Cell membrane rupture |

| Bismerthiazol | Xanthomonas oryzae | 230.5 | - |

| Thiodiazole Copper | Xanthomonas oryzae | 545.2 | - |

Synthesis and Derivative Development

Synthetic Pathways:

The synthesis of this compound can be achieved through several organic reactions, including amidation and condensation reactions. These processes are crucial for developing derivatives with enhanced biological activities.

Case Study:

A patent describes a method for preparing derivatives from 2-cyano-N-(phenyl)acetamide, highlighting its versatility in generating compounds with varied functional groups that may enhance efficacy against specific biological targets .

Potential in Dermatological Applications

SOAT-1 Inhibition:

Another notable application is its potential as a topical treatment for conditions involving cholesterol metabolism due to its inhibitory effects on Sterol-O-Acyl Transferase-1 (SOAT-1). This enzyme plays a significant role in cholesterol esterification, making its inhibition beneficial for dermatological treatments.

Case Study:

Research indicates that N-phenylacetamide derivatives have shown efficacy in regulating cholesterol levels, which could lead to therapeutic advancements in treating skin conditions related to lipid metabolism .

Wirkmechanismus

The mechanism of action of 2-cyano-N-ethyl-N-phenylacetamide involves its ability to participate in nucleophilic substitution and condensation reactions. The cyano group and the amide group provide reactive sites for these reactions, enabling the formation of various biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives formed from the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-cyano-N-(2-nitrophenyl)acetamide

- 2-cyano-N-(4-nitrophenyl)acetamide

- N-cyanoacetyl-2-aminothiophene

Uniqueness

2-cyano-N-ethyl-N-phenylacetamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility in forming various heterocyclic compounds makes it a valuable compound in medicinal chemistry and organic synthesis .

Biologische Aktivität

2-Cyano-N-ethyl-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins. The active hydrogen on the carbon adjacent to the cyano group enables participation in condensation and substitution reactions, leading to the formation of biologically active heterocycles.

Biochemical Pathways

The compound is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to the formation of metabolites that may exhibit distinct biological activities. Additionally, this compound influences cellular processes by modulating kinase and phosphatase activities, which in turn affects gene expression and cellular metabolism.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. For instance, studies have shown that these compounds can inhibit viral replication by interfering with specific viral enzymes or pathways.

Anticancer Properties

The compound has demonstrated potential anticancer effects through various mechanisms. It can induce apoptosis in cancer cells and inhibit cell proliferation by modulating signaling pathways associated with cancer growth. In animal models, dosage-dependent effects have been observed, where low doses promote cell survival while high doses may lead to cytotoxicity.

Antimicrobial Effects

This compound also exhibits antimicrobial activity against a range of pathogens. Studies report significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species . The minimum inhibitory concentrations (MIC) for various strains have been documented, highlighting its potential as a therapeutic agent in treating infections.

Study 1: Antiviral Efficacy

In a controlled laboratory study, derivatives of this compound were tested against a panel of viruses. Results indicated that certain derivatives significantly reduced viral load in infected cell cultures compared to untreated controls.

Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of the compound in a mouse model bearing tumors. The results showed that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.

Dosage Effects

The biological activity of this compound is highly dependent on dosage. Research indicates that at low concentrations, the compound enhances metabolic activity and promotes cell survival; however, at higher concentrations, it may induce cellular damage and apoptosis. This biphasic response necessitates careful consideration when developing therapeutic applications.

Comparative Analysis of Biological Activities

Eigenschaften

IUPAC Name |

2-cyano-N-ethyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-13(11(14)8-9-12)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNPGHABYNZUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640834 | |

| Record name | 2-Cyano-N-ethyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922178-99-2 | |

| Record name | 2-Cyano-N-ethyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-ethyl-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.